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Compound of Interest

Compound Name: 1,2-Dibromotetrafluorobenzene

Cat. No.: B1220476 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for

1,2-Dibromotetrafluorobenzene (CAS No. 827-08-7), a key intermediate in the synthesis of

various pharmaceuticals, agrochemicals, and advanced materials. This document collates and

presents infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) data,

along with detailed experimental protocols. Due to the limited availability in public databases,

experimental Raman spectroscopic data for this specific compound is not included in this

guide.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 1,2-
Dibromotetrafluorobenzene.

Infrared (IR) Spectroscopy
The infrared spectrum of 1,2-Dibromotetrafluorobenzene is characterized by strong

absorptions corresponding to C-F and C-Br stretching, as well as aromatic ring vibrations. The

major absorption bands are presented in Table 1.

Table 1: Principal Infrared Absorption Bands of 1,2-Dibromotetrafluorobenzene
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Wavenumber (cm⁻¹) Intensity
Vibrational Assignment
(Tentative)

1630 Medium C=C Aromatic Ring Stretching

1510 Strong C=C Aromatic Ring Stretching

1490 Strong C=C Aromatic Ring Stretching

1090 Strong C-F Stretching

960 Strong C-F Stretching

730 Medium C-Br Stretching

670 Medium C-Br Stretching

Data extracted from the NIST

Chemistry WebBook.[1]

Mass Spectrometry (MS)
The electron ionization mass spectrum of 1,2-Dibromotetrafluorobenzene shows a

characteristic isotopic pattern for a molecule containing two bromine atoms. The major

fragments and their relative intensities are listed in Table 2.

Table 2: Major Fragments in the Electron Ionization Mass Spectrum of 1,2-
Dibromotetrafluorobenzene
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m/z Relative Intensity (%) Proposed Fragment

308 50
[C₆Br₂F₄]⁺ (Molecular Ion,

⁷⁹Br⁷⁹Br)

310 100
[C₆Br₂F₄]⁺ (Molecular Ion,

⁷⁹Br⁸¹Br)

312 50
[C₆Br₂F₄]⁺ (Molecular Ion,

⁸¹Br⁸¹Br)

229 20 [C₆BrF₄]⁺

150 15 [C₆F₄]⁺

Data extracted from the NIST

Chemistry WebBook.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Obtaining high-quality NMR spectra for 1,2-Dibromotetrafluorobenzene presents certain

challenges, particularly for ¹³C NMR due to complex C-F spin-spin coupling.

Table 3: ¹³C NMR Spectroscopic Data for 1,2-Dibromotetrafluorobenzene

Chemical Shift (δ) ppm Multiplicity Assignment

Data not readily available - C-Br

Data not readily available - C-F

Note: The ¹³C NMR signals for

the fluorinated aromatic

carbons are often difficult to

observe due to extensive C-F

coupling, leading to complex

multiplets and low signal-to-

noise ratios.[2]

Table 4: ¹⁹F NMR Spectroscopic Data for 1,2-Dibromotetrafluorobenzene
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~ -132 to -140 Multiplet Data not available F₃, F₆

~ -155 to -165 Multiplet Data not available F₄, F₅

Note: The chemical

shifts are referenced

to CFCl₃. The exact

chemical shifts and

coupling constants

can vary depending

on the solvent and

experimental

conditions. A singlet

has been reported at

-132 ppm for the C₆F₄

moiety in a related

metal complex.[2]

Experimental Protocols
The following sections detail the methodologies for the key spectroscopic experiments cited in

this guide.

Infrared (IR) Spectroscopy
The provided infrared spectrum was obtained from the NIST Chemistry WebBook. While

specific experimental details for 1,2-Dibromotetrafluorobenzene are not explicitly stated, a

general protocol for acquiring IR spectra of similar compounds at NIST is as follows:

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used. For gas-

phase measurements, this is often coupled with a gas chromatography (GC) system.[3]

Sample Preparation: For a liquid sample like 1,2-Dibromotetrafluorobenzene, a thin film

can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

For gas-phase analysis, the sample is injected into the GC-FTIR system.
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Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400

cm⁻¹). For GC-FTIR, spectra are acquired continuously as the sample elutes from the GC

column. The resolution is typically set to 4 or 8 cm⁻¹.[4]

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum. A background spectrum of the empty sample holder or the carrier gas is

subtracted.

Mass Spectrometry (MS)
The mass spectrum was sourced from the NIST Chemistry WebBook. A general protocol for

obtaining an electron ionization (EI) mass spectrum using a Gas Chromatography-Mass

Spectrometer (GC-MS) is as follows:

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization source.

Sample Preparation: The sample is typically dissolved in a volatile organic solvent, such as

dichloromethane or hexane, to an appropriate concentration (e.g., 1 mg/mL).

Chromatographic Separation (GC):

Injector: A small volume of the sample solution (e.g., 1 µL) is injected into the heated

injector port (e.g., 250 °C).

Column: A capillary column (e.g., 30 m x 0.25 mm with a 0.25 µm film thickness) is used

for separation.

Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

Oven Temperature Program: A temperature gradient is applied to the oven to separate the

components of the sample.

Ionization and Mass Analysis (MS):

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass

spectrometer where it is bombarded with electrons (typically at 70 eV) to induce ionization

and fragmentation.
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Mass Analyzer: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a quadrupole or other mass analyzer.

Detector: An electron multiplier detects the ions, and the signal is processed to generate

the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following are general protocols for acquiring ¹³C and ¹⁹F NMR spectra of fluoroaromatic

compounds.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

multinuclear probe.

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-

d₆) in a standard NMR tube. A concentration of 5-10 mg/mL is typical.

¹³C NMR Spectroscopy:

Acquisition: Due to the low natural abundance of ¹³C and the complexities of C-F coupling,

a large number of scans are typically required to obtain a spectrum with an adequate

signal-to-noise ratio.

Decoupling: Proton broadband decoupling is routinely applied.

Data Processing: The free induction decay (FID) is processed with an exponential

multiplication to improve the signal-to-noise ratio, followed by Fourier transformation.

¹⁹F NMR Spectroscopy:

Acquisition: ¹⁹F is a high-abundance, high-sensitivity nucleus, so spectra can be acquired

relatively quickly.

Referencing: Chemical shifts are typically referenced to an external standard, such as

CFCl₃ (0 ppm).[5]

Data Processing: The FID is processed with an exponential or Gaussian multiplication

followed by Fourier transformation.
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Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 1,2-Dibromotetrafluorobenzene.

General Workflow for Spectroscopic Analysis
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A generalized workflow for the spectroscopic analysis of 1,2-Dibromotetrafluorobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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